N2,N2-Diallyl-2,3-pyridinediamine
Overview
Description
N2,N2-Diallyl-2,3-pyridinediamine is a pyridine-based compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This synthetic compound is known for its unique chemical structure, which includes two allyl groups attached to a pyridine ring, making it a versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Diallyl-2,3-pyridinediamine typically involves the reaction of 2,3-diaminopyridine with allyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization can further enhance the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N2,N2-Diallyl-2,3-pyridinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The allyl groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Allyl halides, electrophiles; reactions are conducted in organic solvents with bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridinediamine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N2,N2-Diallyl-2,3-pyridinediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N2,N2-Diallyl-2,3-pyridinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N2,N2-Dimethyl-2,3-pyridinediamine: Similar in structure but with methyl groups instead of allyl groups.
N2,N2-Diethyl-2,3-pyridinediamine: Contains ethyl groups instead of allyl groups.
N2,N2-Dipropyl-2,3-pyridinediamine: Features propyl groups in place of allyl groups
Uniqueness
N2,N2-Diallyl-2,3-pyridinediamine is unique due to the presence of allyl groups, which confer distinct reactivity and chemical properties compared to its methyl, ethyl, and propyl analogs. The allyl groups enhance the compound’s ability to participate in various chemical reactions, making it a valuable molecule in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
2-N,2-N-bis(prop-2-enyl)pyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-8-14(9-4-2)11-10(12)6-5-7-13-11/h3-7H,1-2,8-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEPFHIMNYFYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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